

The Strategic Synthesis Showdown: A Cost-Benefit Analysis of 4-bromo-N-cyclohexylbenzenesulfonamide

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Compound of Interest

Compound Name: 4-bromo-N-cyclohexylbenzenesulfonamide

Cat. No.: B1585421

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For Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of multi-step organic synthesis, the choice of every pawn and bishop matters. The selection of a starting material or an intermediate can dictate the pace, cost, and ultimate success of a campaign. **4-bromo-N-cyclohexylbenzenesulfonamide**, a versatile aryl bromide, frequently appears on the synthetic chessboard, particularly in the construction of biaryl moieties through cross-coupling reactions. This guide offers a comprehensive cost-benefit analysis of employing this reagent, pitting it against its halogenated cousins and other synthetic equivalents. We will delve into the practical implications of reactivity trends, the hard numbers of procurement costs, and the subtle nuances of experimental execution to equip you with the data-driven insights needed to make the most strategic choice for your synthetic route.

At a Glance: The Halogen Dance in Reactivity and Cost

The utility of **4-bromo-N-cyclohexylbenzenesulfonamide** is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Here, the identity of the halogen atom on the benzenesulfonamide core is a critical determinant of both reactivity and cost. The well-established trend in reactivity for aryl halides in such reactions is I

> Br > Cl. This hierarchy directly translates into a trade-off between the speed and efficiency of a reaction and the cost of the starting material.

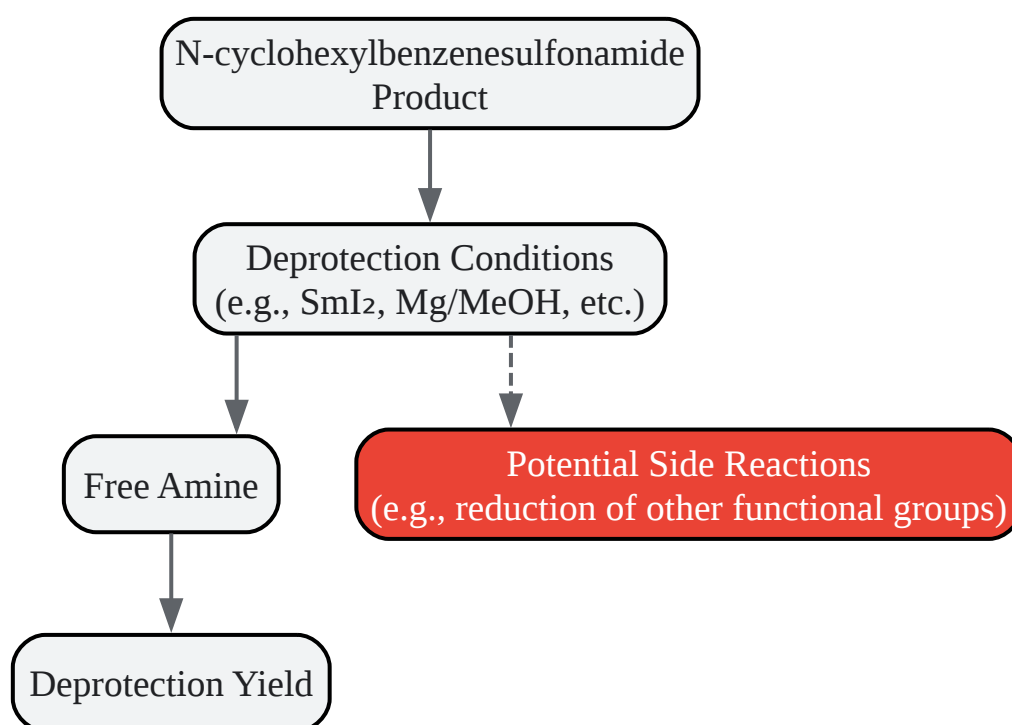
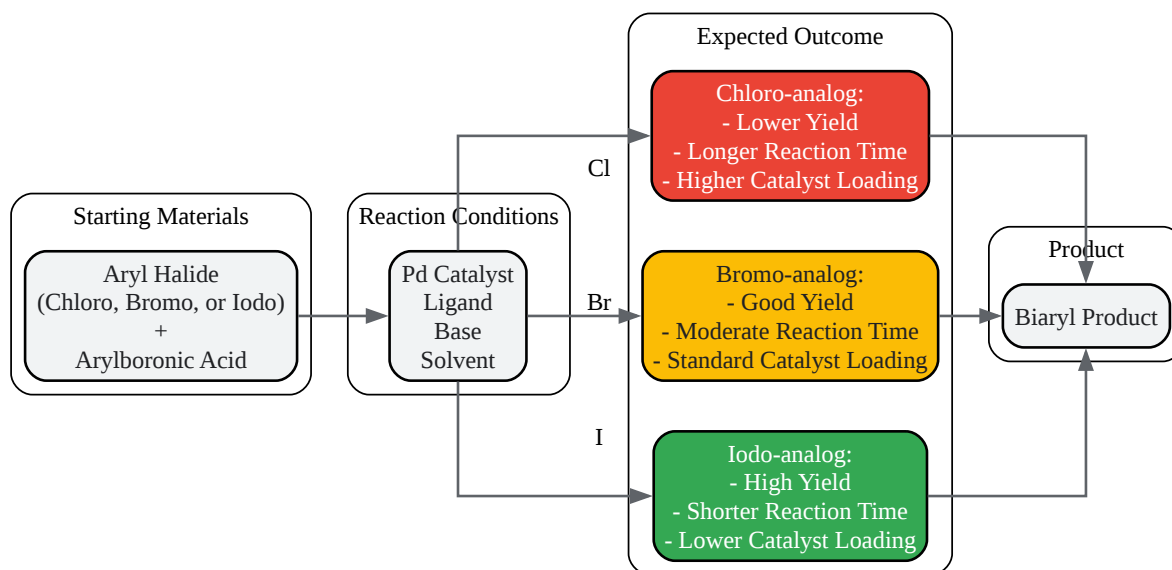
Compound	Structure	Approx. Price (USD/g)	Relative Reactivity in Suzuki-Miyaura Coupling
4-chloro-N-cyclohexylbenzenesulfonamide		\$10 - \$30	Lower
4-bromo-N-cyclohexylbenzenesulfonamide		\$20 - \$50	Baseline
4-iodo-N-cyclohexylbenzenesulfonamide		> \$100	Higher

Note: Prices are estimates based on currently available data from various suppliers for research quantities and are subject to change. Bulk pricing may be significantly lower.

This table encapsulates the core dilemma for the synthetic chemist. The iodo-analog, while offering the highest reactivity and potentially milder reaction conditions, comes with a premium price tag. Conversely, the chloro-derivative is the most economical option but often necessitates more forcing conditions—higher catalyst loading, longer reaction times, and potentially higher temperatures—to achieve comparable yields to its bromo-counterpart. **4-bromo-N-cyclohexylbenzenesulfonamide**, therefore, presents itself as the balanced workhorse, offering a favorable compromise between reactivity and cost.

The Suzuki-Miyaura Coupling: A Comparative Workflow

To illustrate the practical implications of these differences, let's consider a typical Suzuki-Miyaura cross-coupling reaction. The following workflow highlights the key decision points and expected outcomes when using the chloro-, bromo-, and iodo-analogs.



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